![molecular formula C16H25NO2 B5633729 1-(3-ethoxy-4-methoxybenzyl)azepane](/img/structure/B5633729.png)
1-(3-ethoxy-4-methoxybenzyl)azepane
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Description
Azepane derivatives, including those with substituted benzyl groups, are of significant interest in the field of organic chemistry due to their diverse chemical properties and potential applications in pharmaceuticals and materials science. The synthesis and study of such compounds, including those with ethoxy and methoxy substituents on the benzyl group, contribute to our understanding of seven-membered nitrogen-containing heterocycles.
Synthesis Analysis
Synthesis of azepane derivatives often involves strategies such as formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene, leading to the efficient formation of seven-membered N-heterocycles (Feng et al., 2022). Additionally, the electrosynthesis of polymers from methoxy- and ethoxy-substituted benzene derivatives highlights the adaptability of these groups in synthetic chemistry (Moustafid et al., 1991).
Molecular Structure Analysis
The molecular structure of azepane derivatives can be extensively analyzed through methods like X-ray crystallography, revealing conformational details and interactions critical for understanding their chemical behavior (Shankar et al., 2014). Quantum chemical calculations, using techniques such as Density Functional Theory (DFT), provide insights into electronic structures, helping predict reactivity and properties (Kotan & Yuksek, 2021).
Chemical Reactions and Properties
Azepane derivatives participate in a variety of chemical reactions, including [4+2] and [6+4] cycloaddition reactions, demonstrating their versatility in forming complex cyclic structures (Saito et al., 1986). Their chemical properties, such as reactivity towards different nucleophiles and electrophiles, are essential for designing synthetic pathways and understanding mechanistic aspects of reactions.
Physical Properties Analysis
The physical properties of azepane derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the presence of substituents on the azepane ring or the benzyl group, affecting their behavior in chemical reactions and potential use in material science.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the utility of azepane derivatives in organic synthesis and pharmaceutical applications. Studies on reactions like azide-alkyne cycloaddition highlight the role of azepane structures in facilitating efficient chemical transformations under mild conditions (Tale et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-19-16-12-14(8-9-15(16)18-2)13-17-10-6-4-5-7-11-17/h8-9,12H,3-7,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIOTWOCOEECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198152 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Ethoxy-4-methoxybenzyl)azepane |
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